1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide
Brand Name: Vulcanchem
CAS No.: 2097963-16-9
VCID: VC3148710
InChI: InChI=1S/C12H14N4/c1-2-16-11(12(13)14)8-10(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14)
SMILES: CCN1C(=CC(=N1)C2=CC=CC=C2)C(=N)N
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol

1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide

CAS No.: 2097963-16-9

Cat. No.: VC3148710

Molecular Formula: C12H14N4

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide - 2097963-16-9

Specification

CAS No. 2097963-16-9
Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
IUPAC Name 2-ethyl-5-phenylpyrazole-3-carboximidamide
Standard InChI InChI=1S/C12H14N4/c1-2-16-11(12(13)14)8-10(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14)
Standard InChI Key VIUNDLWRZJIFKP-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C2=CC=CC=C2)C(=N)N
Canonical SMILES CCN1C(=CC(=N1)C2=CC=CC=C2)C(=N)N

Introduction

Structural Characteristics

Chemical Structure and Properties

1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide consists of a pyrazole core decorated with specific functional groups that define its chemical identity. The ethyl substituent at N1 provides moderate lipophilicity, while the phenyl group at C3 offers aromatic character and potential for π-π stacking interactions with biological targets. The carboximidamide functionality at C5 introduces basic properties and hydrogen bonding capabilities.

Based on structural analysis, this compound can be compared to the related molecule 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid, which differs only in the functional group at the C5 position . The similar pyrazole core structure suggests comparable physical properties, with modifications due to the different functional group.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₂H₁₄N₄Structural analysis
Molecular WeightApproximately 214.27 g/molCalculated from molecular formula
Physical StateLikely crystalline solidBased on similar pyrazole derivatives
SolubilityModerate solubility in organic solvents; limited water solubilityBased on functional groups present
Melting PointEstimated >150°CCompared with similar pyrazole compounds
Log P1.8-2.5Estimated based on structure and substituents

Structural Comparison with Related Compounds

To better understand the potential properties of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide, a comparison with structurally related compounds provides valuable insights.

Table 2: Comparison with Structurally Related Compounds

CompoundStructural SimilaritiesKey DifferencesReference
1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acidSame pyrazole core with identical N1 and C3 substitutionCarboxylic acid at C5 instead of carboximidamide
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylatePyrazole core with phenyl and carboxyl groupsDifferent substitution pattern; ester at C4 vs. amidine at C5
3-phenyl-1H-pyrazolePyrazole core with phenyl at C3Lacks ethyl at N1 and carboximidamide at C5
CelecoxibPyrazole derivative with pharmaceutical relevanceDifferent substitution pattern; contains sulfonamide group

Synthesis Methodologies

General Synthetic Routes for Pyrazole Derivatives

Several established synthetic routes can be adapted for the preparation of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide, based on methodologies applied to similar pyrazole derivatives.

The classical approach for synthesizing pyrazoles involves the condensation of 1,3-diketones with hydrazine (Knorr-type reactions) . For example, acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole according to the following reaction:

CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃)₂C₃HN₂H + 2H₂O

For 3-phenyl-1H-pyrazole specifically, synthesis can be achieved from acetophenone through Knoevenagel condensation followed by cyclization with hydrazine, with reported yields of up to 80% .

Proposed Synthetic Routes for 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide

Based on established methodologies for similar compounds, several potential synthetic pathways for 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide can be proposed:

Table 3: Potential Synthetic Pathways for 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide

Synthetic ApproachKey Reagents and ConditionsPotential AdvantagesPotential Challenges
From 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid1. Conversion to acid chloride
2. Reaction with ammonia
3. Dehydration to nitrile
4. Reaction with hydroxylamine/reduction
Utilizes readily available precursorMultiple steps; careful control of conditions required
From ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate1. Direct amidoxime formation
2. Reduction to amidine
Fewer stepsMay require specialized reagents
Cyclization of ethyl-hydrazine with phenyl-substituted β-ketoester1. Cyclization
2. Conversion of ester to amidine
One-pot synthesis potentialRegioselectivity challenges
Pinner reaction approach1. Synthesis of corresponding nitrile
2. Pinner reaction to form imidate
3. Ammonolysis
Well-established methodologySensitivity to moisture

Analytical Considerations during Synthesis

During synthesis, various analytical techniques would be essential for monitoring reaction progress and confirming product identity:

  • Thin-layer chromatography (TLC) for reaction monitoring

  • High-performance liquid chromatography (HPLC) for purity assessment

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Infrared spectroscopy for functional group identification

CompoundTarget OrganismMIC (μmol/mL)Reference Drug (MIC)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038Ampicillin (0.033)
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateP. aeruginosa0.067Ampicillin (0.067)
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015Fluconazole (0.020)

The carboximidamide group in 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide may enhance antimicrobial activity through improved binding to microbial targets, potentially offering advantages over carboxylic acid or ester derivatives. The amidine functionality could interact with negatively charged bacterial cell components, disrupting membrane integrity or interfering with essential enzymatic processes.

Spectroscopic and Analytical Characterization

Spectroscopic MethodPredicted Characteristic Features
¹H NMREthyl group: CH₃ (triplet, δ 1.2-1.4 ppm), CH₂ (quartet, δ 4.0-4.2 ppm)
Phenyl group: complex multiplet (δ 7.3-7.6 ppm)
Pyrazole C4-H: singlet (δ 6.5-7.0 ppm)
NH₂ of carboximidamide: broad signals (δ 5.0-6.5 ppm)
NH of carboximidamide: broad signal (δ 8.0-9.0 ppm)
¹³C NMREthyl carbons: CH₃ (δ 13-16 ppm), CH₂ (δ 44-48 ppm)
Pyrazole carbons: C3 (δ 150-155 ppm), C4 (δ 105-110 ppm), C5 (δ 145-150 ppm)
Phenyl carbons: (δ 125-140 ppm)
Carboximidamide carbon: (δ 160-165 ppm)
IRN-H stretching: 3300-3500 cm⁻¹
C=N stretching: 1640-1690 cm⁻¹
Aromatic C=C stretching: 1450-1600 cm⁻¹
C-N stretching: 1200-1350 cm⁻¹
Mass SpectrometryMolecular ion [M+H]⁺: m/z 215
Fragment ions might include loss of ethyl (m/z 186) and cleavage patterns characteristic of the pyrazole ring

Chromatographic Analysis

For purification and analytical purposes, various chromatographic techniques would be applicable to 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide.

Table 6: Predicted Chromatographic Behavior

Chromatographic TechniquePredicted ParametersApplications
Thin-Layer ChromatographyMobile phase: EtOAc/Hexane or DCM/MeOH mixtures
Expected Rf: 0.3-0.5 in appropriate solvent systems
Visualization: UV and ninhydrin-positive
Reaction monitoring, purity assessment
HPLCC18 reversed-phase column
Mobile phase: Gradient of water/acetonitrile with buffer
Detection: UV at 254-280 nm
Quantitative analysis, purity determination
LC-MSSimilar HPLC conditions with MS detection
Electrospray ionization (ESI) in positive mode
Structural confirmation, trace analysis

Based on data for the related compound 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid, the predicted collision cross-section for 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide would be approximately 150-155 Ų, possibly slightly larger than the 148.0 Ų reported for the [M+H]⁺ ion of the carboxylic acid derivative .

Structure-Activity Relationship Considerations

Key Structural Elements

Understanding the relationship between structure and activity is essential for optimizing the potential applications of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide. Several structural elements deserve particular attention:

  • Pyrazole Core: Provides a planar, nitrogen-containing heterocycle that can engage in π-stacking interactions with aromatic amino acid residues in biological targets.

  • N1-Ethyl Group: Contributes to lipophilicity and may influence binding orientation and selectivity through steric effects.

  • C3-Phenyl Group: Enhances lipophilicity and provides additional opportunities for π-stacking and hydrophobic interactions with biological targets.

  • C5-Carboximidamide Group: Introduces hydrogen bond donor and acceptor capabilities, as well as positive charge character under physiological conditions, potentially enhancing interactions with biological targets.

ModificationRationaleExpected Effect
Substitution on phenyl ringIntroduction of electron-donating or electron-withdrawing groupsModulation of electronic properties and biological activity
Variation of N1 substituentReplacement of ethyl with other alkyl or functionalized groupsAltered lipophilicity and binding properties
Modification of carboximidamideIntroduction of additional substituents or cyclizationFine-tuning of hydrogen bonding capabilities and stability
Isosteric replacementSubstitution of pyrazole with other heterocyclesExploration of alternative scaffolds with similar spatial arrangement

Applications and Future Research Directions

Future Research Priorities

To fully explore the potential of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide, several research directions warrant investigation:

  • Synthetic methodology optimization: Development of efficient and scalable synthetic routes with high yields and purity.

  • Comprehensive structural characterization: Complete spectroscopic analysis and X-ray crystallography to confirm three-dimensional structure.

  • Systematic biological screening: Evaluation against diverse microbial pathogens, inflammatory mediators, cancer cell lines, and enzymatic targets.

  • Structure-activity relationship studies: Synthesis and testing of structural analogs to identify optimal substitution patterns.

  • Mechanistic investigations: Determination of precise molecular mechanisms underlying any observed biological activities.

  • Formulation development: Exploration of suitable formulations to enhance stability, solubility, and bioavailability.

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